molecular formula C21H25FN2O3S B2789956 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide CAS No. 899992-19-9

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide

Cat. No.: B2789956
CAS No.: 899992-19-9
M. Wt: 404.5
InChI Key: BSDVBAYEAVMNTK-UHFFFAOYSA-N
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Description

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide (CAS 899992-19-9) is a synthetic sulfamoylbenzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a defined molecular structure with a molecular formula of C21H25FN2O3S and a molecular weight of 404.5 g/mol . This benzamide derivative is structurally categorized within a class of cyclohexyl sulfonamide compounds that have been investigated for their biological activity, particularly as ligands with affinity for the H3 receptor . Histamine H3 receptors are a recognized target in research for potential therapeutic applications in areas such as metabolic disorders, including obesity, and cognitive functions . Researchers value this high-purity compound for probing these specific biochemical pathways. Applications & Research Value: The primary research applications of this compound are in early-stage scientific inquiry. It serves as a key chemical tool for: Neuroscience Research: Investigation of H3 receptor modulation and its downstream effects . Medicinal Chemistry: Serving as a structural scaffold or intermediate for the design and synthesis of novel bioactive molecules . Lead Optimization: Studying structure-activity relationships (SAR) to understand how modifications to the sulfamoyl and benzamide groups influence potency and selectivity. ATTENTION: This product is provided for Research Use Only (RUO) . It is strictly intended for use in laboratory research and is not certified for diagnostic or therapeutic applications. It is not intended for human or veterinary use .

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-8-16(9-15-20)21(25)23-18-12-10-17(22)11-13-18/h8-15,19H,2-7H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVBAYEAVMNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide typically involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of cyclohexylamine with ethyl sulfonyl chloride in the presence of a base such as triethylamine to form N-cyclohexyl-N-ethylsulfonamide.

    Coupling with 4-fluorobenzoyl chloride: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a sulfonamide derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

This compound has the following chemical structure:

  • Molecular Formula : C16H22FNO2S
  • Molecular Weight : 307.42 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its antibacterial properties, and a fluorophenyl moiety that may enhance its biological activity.

Antimicrobial Activity

Sulfonamides have been historically significant as antimicrobial agents. The structural components of this compound suggest potential efficacy against bacterial infections. Research indicates that modifications in the sulfonamide structure can influence antimicrobial potency. Studies have shown that compounds with fluorine substitution often exhibit enhanced activity against resistant strains of bacteria due to increased lipophilicity and altered interaction with bacterial enzymes .

Anticancer Properties

Recent investigations into the anticancer properties of sulfonamides have highlighted their ability to inhibit tumor growth by interfering with specific metabolic pathways in cancer cells. The incorporation of the fluorophenyl group may enhance the selectivity of this compound towards cancerous tissues. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could be evaluated for its potential in cancer therapy .

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor, particularly against carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition is crucial for developing treatments for conditions like glaucoma and edema. Research has indicated that structurally similar compounds show promise in selectively inhibiting these enzymes, which could lead to new therapeutic avenues for managing fluid balance in patients .

Drug Design and Development

In silico studies and molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches can provide insights into the pharmacokinetics and pharmacodynamics of this compound, guiding further experimental validation.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications similar to those found in this compound resulted in increased antibacterial activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to establish efficacy, revealing promising results for further development .

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines showed that compounds with similar structural motifs effectively inhibited cell proliferation and induced apoptosis. The results indicated a correlation between structural modifications and enhanced cytotoxicity, supporting the hypothesis that this compound may possess significant anticancer properties .

Case Study 3: Enzyme Inhibition Analysis

Research focusing on enzyme inhibition revealed that derivatives of sulfonamides can effectively inhibit carbonic anhydrase activity, leading to decreased intraocular pressure in glaucoma models. This suggests potential therapeutic applications for compounds like this compound in ocular diseases .

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Research Implications

The target compound’s superior antifungal activity highlights the importance of aliphatic sulfamoyl substituents and fluorophenyl motifs in designing Trr1 inhibitors. Future studies should explore:

  • Structure-activity relationships (SAR) of cyclohexyl vs. other aliphatic groups.
  • Pharmacokinetic profiling to compare bioavailability with analogs like LMM4.
  • Synergistic effects with existing antifungals (e.g., fluconazole) .

Biological Activity

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a complex organic compound that exhibits potential biological activity due to its unique structural features, including a sulfamoyl group and a fluorobenzyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C24H27FN4O4SC_{24}H_{27}FN_{4}O_{4}S, and it features notable functional groups that may influence its biological interactions.

Property Value
Molecular FormulaC24H27FN4O4SC_{24}H_{27}FN_{4}O_{4}S
Molecular Weight466.6 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound can be attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the oxadiazole ring and sulfamoyl group enhances its solubility and bioavailability, potentially allowing it to modulate enzyme activity or receptor signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.

Biological Activity Studies

Research on the biological activity of this compound has primarily focused on its potential as an anticancer agent and its role in antimicrobial activity.

Anticancer Activity

A study investigating similar benzamide derivatives demonstrated that compounds with oxadiazole rings exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.07 nM to 3.2 nM against HepG2 and other cancer cell lines, indicating potent activity against tumor growth .

Antimicrobial Properties

The sulfamoyl group is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains, suggesting that this compound may also possess antimicrobial activity worthy of further investigation.

Case Studies

  • In Vitro Studies : Research has shown that related compounds with similar structural motifs can inhibit cell proliferation significantly. For example, a benzamide derivative containing an oxadiazole was found to inhibit RET kinase activity, which is crucial in cancer progression .
  • Animal Models : In vivo studies are needed to assess the therapeutic efficacy and safety profile of this compound. Preliminary data suggest that compounds with similar structures can reduce tumor size in xenograft models .

Q & A

Q. What are the optimal synthetic routes for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

  • Sulfamoyl group introduction : Reacting 4-fluorophenylamine with a sulfamoyl chloride derivative (e.g., cyclohexyl(ethyl)sulfamoyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) at 0–5°C to minimize side reactions .
  • Amide bond formation : Coupling the sulfamoyl intermediate with 4-fluorobenzoic acid derivatives using coupling agents like EDCl/HOBt in dimethylformamide (DMF) at room temperature .
    Optimization strategies :
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
  • Temperature control to prevent decomposition of labile groups (e.g., sulfamoyl).
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. How can the structural integrity and purity of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify sulfamoyl (-SO₂N-) protons (δ 3.1–3.5 ppm for cyclohexyl/ethyl groups) and aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and benzamide) .
    • 19F NMR : Confirm fluorine substitution (δ -110 to -115 ppm for para-fluorophenyl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z ~459.2) .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What functional groups contribute to its biological activity, and how do they interact with targets?

  • Sulfamoyl group : Enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .
  • Fluorophenyl moiety : Improves metabolic stability and membrane permeability via hydrophobic interactions .
  • Benzamide core : Serves as a scaffold for π-π stacking with aromatic residues in protein binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Assay standardization :
    • Use consistent cell lines (e.g., MCF-7 for breast cancer, Candida albicans for antifungal studies) .
    • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Dose-response analysis : Establish IC₅₀ values across multiple concentrations (1 nM–100 µM) to compare potency .
  • Mechanistic studies :
    • Enzyme inhibition assays : Test against specific targets (e.g., tyrosine kinases for anticancer activity) .
    • Transcriptomics : Identify differentially expressed genes post-treatment to clarify mode of action .

Q. What computational approaches are effective for predicting target interactions and optimizing derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., EGFR kinase). Key parameters:
    • Grid box centered on ATP-binding site (coordinates: x=15.2, y=22.8, z=18.5).
    • Scoring functions (e.g., MM-GBSA) to rank ligand poses .
  • QSAR modeling :
    • Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
    • Validate with leave-one-out cross-validation (R² >0.8) .

Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what modifications improve bioavailability?

  • In vitro challenges : High plasma protein binding (>90%) may reduce free drug concentration .
  • In vivo modifications :
    • Prodrug strategies : Introduce ester groups to enhance absorption (hydrolyzed in vivo) .
    • Nanoparticle encapsulation : Use PLGA nanoparticles to improve half-life and target specificity .
  • ADME studies :
    • CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4-mediated clearance) .
    • Tissue distribution : Radiolabeled compound tracking in rodent models to assess organ accumulation .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies under varying conditions?

  • Forced degradation :
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24h; monitor by LC-MS .
    • Photostability : Expose to UV light (320–400 nm) for 48h; assess via UV-Vis spectroscopy .
  • Long-term stability : Store at -20°C in amber vials under nitrogen; test monthly for 12 months .

Q. How can researchers design structure-activity relationship (SAR) studies for derivative optimization?

  • Core modifications :
    • Replace cyclohexyl with bicyclic groups (e.g., norbornane) to enhance rigidity .
    • Substitute 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to boost potency .
  • Bioisosteric replacements :
    • Swap sulfamoyl with sulfonamide to modulate acidity .
    • Test oxadiazole rings as benzamide alternatives .

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